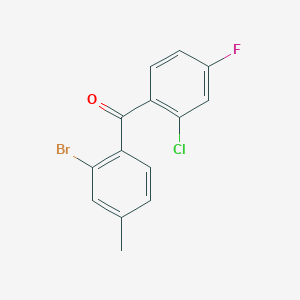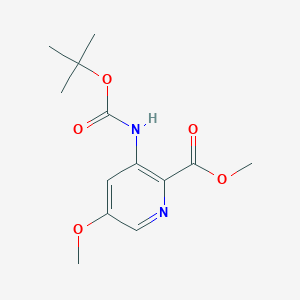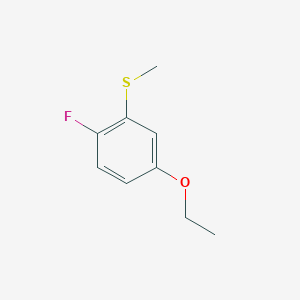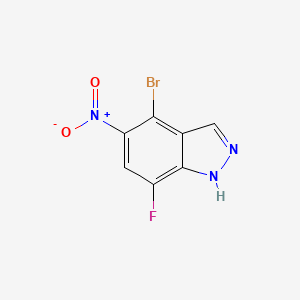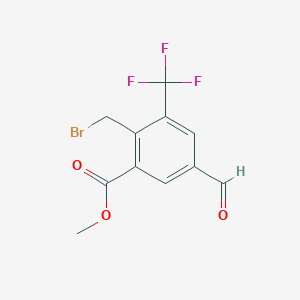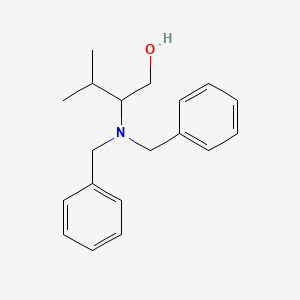
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a dibenzylamino group attached to a chiral center, making it an important intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol typically involves the reaction of a suitable chiral precursor with dibenzylamine. One common method is the enantioselective reduction of a corresponding ketone or aldehyde using a chiral catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) and reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity .
化学反応の分析
Types of Reactions
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the dibenzylamino group with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, DCM as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, THF as solvent.
Substitution: Alkyl halides, DCM or ethanol as solvent.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Different alcohols or amines.
Substitution: Compounds with new functional groups replacing the dibenzylamino group.
科学的研究の応用
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (S)-2-(N,N-Dibenzylamino)-3-methylbutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into active sites of enzymes, influencing biochemical pathways. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its targets .
類似化合物との比較
Similar Compounds
®-2-(N,N-Dibenzylamino)-3-methylbutanol: The enantiomer of the compound with similar chemical properties but different biological activities.
N,N-Dibenzylamino-1-methylcyclohexanol: A structurally related compound with a cyclohexanol ring instead of a butanol chain.
N,N-Dibenzylamino-1-trifluoromethylcyclohexanol: Another related compound with a trifluoromethyl group, exhibiting different reactivity and applications.
Uniqueness
(S)-2-(N,N-Dibenzylamino)-3-methylbutanol is unique due to its specific chiral configuration, which imparts distinct biological activities and reactivity compared to its enantiomer and other related compounds. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research .
特性
IUPAC Name |
2-(dibenzylamino)-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLAXLXECFRUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111060-54-9 |
Source


|
| Record name | (S)-2-(N,N-Dibenzylamino)-3-methylbutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
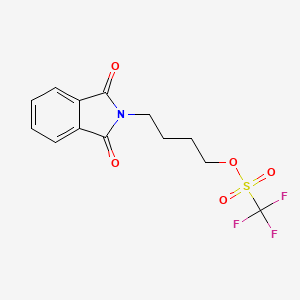

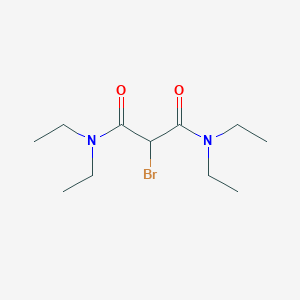
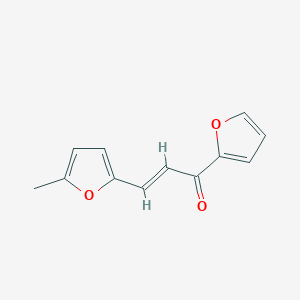
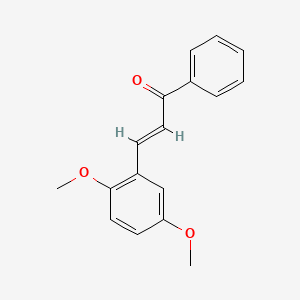
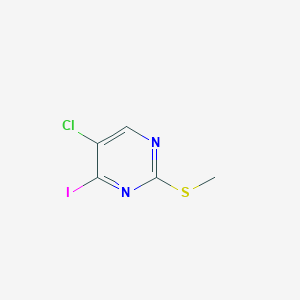
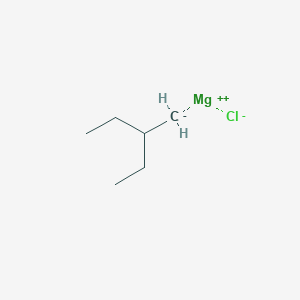
![tert-butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate](/img/structure/B6297157.png)
![tert-Butyl N-[(3R)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B6297160.png)
